molecular formula C11H21NO3 B14006343 Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate CAS No. 6942-22-9

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate

Katalognummer: B14006343
CAS-Nummer: 6942-22-9
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: OEUAXLFPCWMCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate typically involves the esterification of 4-(dipropan-2-ylamino)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(dipropan-2-ylamino)-4-oxopentanoate: Similar structure with an additional carbon in the chain.

    Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl 4-(diethylamino)-4-oxobutanoate: Similar structure with diethylamino group instead of dipropan-2-ylamino.

Uniqueness

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

6942-22-9

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H21NO3/c1-8(2)12(9(3)4)10(13)6-7-11(14)15-5/h8-9H,6-7H2,1-5H3

InChI-Schlüssel

OEUAXLFPCWMCHS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.